A Technical Guide to the Physicochemical Properties of 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol
A Technical Guide to the Physicochemical Properties of 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol
For distribution to Researchers, Scientists, and Drug Development Professionals.
Foreword: The Benzimidazole N-Oxide Scaffold in Modern Drug Discovery
The benzimidazole core is a well-established "privileged substructure" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activities.[1] The introduction of an N-oxide moiety, as seen in 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol, imparts unique electronic and steric properties that can significantly modulate a molecule's pharmacological profile. This guide provides a comprehensive overview of the physicochemical properties of this specific benzimidazole N-oxide, offering insights for its potential application in drug development and chemical biology.
Molecular Structure and Isomerism
2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol is a heterocyclic compound featuring a benzimidazole ring system substituted with a 4-methoxyphenyl group at the 2-position and a hydroxyl group on one of the nitrogen atoms. This N-hydroxy functionality introduces the potential for tautomerism, existing in equilibrium between the N-oxide and the 1-hydroxy-benzimidazole forms. The predominance of either tautomer is influenced by the solvent environment.[2]
Predicted Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol and its parent compound, 2-(4-methoxyphenyl)-1H-benzimidazole, for comparative analysis.
| Property | 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol (Predicted) | 2-(4-methoxyphenyl)-1H-benzimidazole (Known) |
| Molecular Formula | C₁₄H₁₂N₂O₂ | C₁₄H₁₂N₂O |
| Molecular Weight | 240.26 g/mol | 224.26 g/mol |
| Melting Point | Expected to be lower than the parent benzimidazole due to the N-hydroxy group.[3] | 229-231 °C |
| Solubility | Enhanced solubility in polar solvents compared to the parent benzimidazole.[4] | Sparingly soluble in water, soluble in polar organic solvents.[5] |
| pKa | Exhibits both acidic and basic properties due to the N-hydroxy group and the second nitrogen atom.[1] | pKa of conjugate acid is ~5.6.[6] |
| Appearance | Likely a crystalline solid. | White to pale yellow crystals.[7] |
Synthesis and Characterization
Synthetic Pathway
The synthesis of 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol can be achieved through a one-pot, two-step microwave-assisted reaction, which offers a more sustainable approach compared to traditional methods.[8] The general strategy involves the initial SNAr reaction of an o-nitro-halo-benzene with an amine, followed by a base-mediated cyclization.
Caption: Microwave-assisted synthesis of 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol.
Step-by-Step Synthetic Protocol
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Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 1-fluoro-2-nitrobenzene (1 eq), p-anisidine (2 eq), and ethanol (3 mL).
-
Microwave Irradiation (Step 1): Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C and hold for 20 minutes. This step facilitates the nucleophilic aromatic substitution to form the 2-nitro-N-(4-methoxyphenyl)aniline intermediate.
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Cyclization (Step 2): After cooling the vessel, add 0.5 M aqueous potassium carbonate (K₂CO₃). Reseal the vial and heat again to 120 °C for an additional 20 minutes in the microwave reactor. The basic conditions promote the intramolecular cyclization to the desired benzimidazole N-oxide.[8]
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be isolated by simple filtration. Wash the solid with cold water and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization
The structural confirmation of 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol is achieved through a combination of spectroscopic techniques. Below are the expected and known spectral data for the target compound and its parent benzimidazole.
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzimidazole and the methoxyphenyl rings. The methoxy group will appear as a singlet around 3.8 ppm. The N-OH proton signal may be broad and its chemical shift will be dependent on the solvent and concentration. In comparison, the N-H proton of the parent benzimidazole, 2-(4-methoxyphenyl)-1H-benzimidazole, appears as a singlet at approximately 12.76 ppm in DMSO-d₆.[7]
-
¹³C NMR: The carbon NMR will display distinct signals for all 14 carbon atoms. The methoxy carbon is expected around 55 ppm. The C2 carbon of the benzimidazole ring is a key indicator of the electronic environment. For the parent compound, this signal appears at approximately 151.8 ppm.[7] The presence of the N-oxide is likely to shift this and other carbons in the benzimidazole ring.
3.3.2 Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected vibrational bands include:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the N-hydroxy group.
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C=N stretch: A sharp band around 1610-1630 cm⁻¹ for the imine bond within the imidazole ring.
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C-O stretch: A strong band around 1240-1250 cm⁻¹ for the aryl-ether of the methoxy group.[7]
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N-O stretch: A characteristic band for the N-oxide functionality, typically observed in the 1200-1300 cm⁻¹ region.
3.3.3 Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. For 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol (C₁₄H₁₂N₂O₂), the expected [M+H]⁺ ion would have a calculated m/z of 241.0977. This is in contrast to the parent benzimidazole (C₁₄H₁₂N₂O), which has a calculated [M+H]⁺ of 225.1022.[7]
Computational Analysis
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and properties of 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol. Such studies can predict the molecular geometry, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential, which are crucial for understanding its reactivity and potential intermolecular interactions.[9] The N-oxide group is expected to significantly influence the electron distribution within the benzimidazole ring system.
Experimental Workflow: A Self-Validating System
To ensure the identity and purity of synthesized 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol, a rigorous and self-validating experimental workflow is essential.
Caption: A self-validating workflow for the synthesis and characterization of the target compound.
Conclusion and Future Directions
2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol represents an intriguing scaffold for further investigation in drug discovery. Its unique physicochemical properties, imparted by the N-oxide functionality, may offer advantages in terms of solubility and target engagement. Future research should focus on the experimental determination of its physicochemical parameters, exploration of its pharmacological activities, and elucidation of its crystal structure to understand its solid-state properties and intermolecular interactions.
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